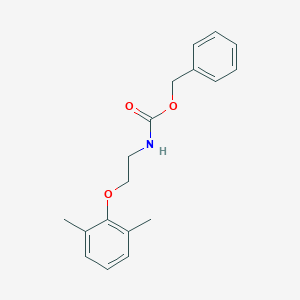

![molecular formula C27H25ClN2O5 B299503 4-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B299503.png)

4-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzamide, commonly known as CDMB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CDMB is a synthetic compound that is widely used in the laboratory for various applications.

Mecanismo De Acción

The mechanism of action of CDMB is not fully understood. However, it is known to inhibit the activity of protein kinases by binding to the ATP-binding site. This leads to the inhibition of phosphorylation of target proteins, which in turn affects various cellular processes.

Biochemical and Physiological Effects:

The biochemical and physiological effects of CDMB are dependent on the specific protein kinase that is inhibited. CDMB has been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis. CDMB has also been shown to inhibit the activity of other protein kinases such as c-Src and B-Raf, which are involved in cancer progression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CDMB has several advantages for lab experiments. It is a highly specific inhibitor of protein kinases and can be used to study the role of specific kinases in various cellular processes. Additionally, CDMB is a fluorescent probe that can be used to monitor the activity of protein kinases in real-time. However, CDMB has some limitations as well. It is a synthetic compound that may not accurately reflect the activity of endogenous protein kinase inhibitors. Additionally, CDMB may have off-target effects that need to be carefully monitored.

Direcciones Futuras

There are several future directions for the use of CDMB in scientific research. One area of interest is the development of novel protein kinase inhibitors based on the structure of CDMB. Additionally, CDMB can be used to study the role of specific protein kinases in various disease states such as cancer and neurodegenerative diseases. Furthermore, the use of CDMB as a fluorescent probe can be expanded to study the activity of other enzymes and signaling molecules.

Métodos De Síntesis

The synthesis of CDMB involves several steps that require a high degree of expertise in organic chemistry. The starting material for the synthesis is 4-chloro-3-nitrobenzoic acid, which is converted into the corresponding amide using thionyl chloride. The amide is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 4,5-dimethoxy-2-nitrobenzaldehyde to give the intermediate. The final step involves the reduction of the nitro group to the amine using palladium on carbon in the presence of hydrogen gas.

Aplicaciones Científicas De Investigación

CDMB has been extensively used in scientific research for various applications. It has been used as a fluorescent probe for the detection of protein kinase activity. CDMB has also been used as a ligand for the purification of protein kinase C. Additionally, CDMB has been used as a tool for the identification of novel protein kinase inhibitors.

Propiedades

Fórmula molecular |

C27H25ClN2O5 |

|---|---|

Peso molecular |

492.9 g/mol |

Nombre IUPAC |

4-chloro-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide |

InChI |

InChI=1S/C27H25ClN2O5/c1-32-23-12-17-9-10-29-22(20(17)14-25(23)34-3)11-18-13-24(33-2)26(35-4)15-21(18)30-27(31)16-5-7-19(28)8-6-16/h5-10,12-15H,11H2,1-4H3,(H,30,31) |

Clave InChI |

IRQXPOVVHIHOFA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=CC=C(C=C4)Cl)OC)OC)OC |

SMILES canónico |

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=CC=C(C=C4)Cl)OC)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dichlorophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299421.png)

![N-{2-[(2-chloroanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B299423.png)

![2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B299424.png)

![Ethyl 3-[(3,4-dichlorobenzoyl)amino]phenylcarbamate](/img/structure/B299425.png)

![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide](/img/structure/B299426.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B299428.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B299431.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-[2-(methylamino)-2-oxoethoxy]benzamide](/img/structure/B299432.png)

![N-(2-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B299434.png)

![2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B299441.png)

![2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide](/img/structure/B299442.png)

![N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)